Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) of Piperidin-3-yl Free Base vs. Class Benchmark for Passive Permeability Prediction
The free base of 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS 933750-67-5) exhibits a computed XLogP3 of −0.8 and a topological polar surface area (TPSA) of 65.5 Ų [1]. In comparison, the piperidin-2-yl isomer free base (CAS 933701-95-2) has a predicted density of 1.61 ± 0.1 g/cm³, implying different molecular packing and solvation energetics that influence permeability and solubility . While direct LogP data for all three positional isomers are not uniformly available in the public domain, the XLogP3 of −0.8 for the 3-yl isomer places it within a favorable window for oral bioavailability (Rule of Five: LogP < 5) and suggests moderate CNS penetration potential (typically optimal LogP 1–4), distinguishing it from more lipophilic N-substituted triazolone derivatives such as 1-(3-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one (MW 384.9; higher LogP anticipated) [2]. The TPSA of 65.5 Ų also lies below the 90 Ų threshold frequently associated with blood-brain barrier penetration [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: −0.8; TPSA: 65.5 Ų (free base, CID 136041637) |
| Comparator Or Baseline | Piperidin-2-yl isomer: density 1.61±0.1 g/cm³ (CAS 933701-95-2); N-substituted triazolone analog: MW 384.9, higher predicted LogP (CAS 1105212-55-2) |
| Quantified Difference | XLogP3 delta vs. N-substituted analog: > +1 log unit difference estimated; TPSA remains constant across positional isomers (65.5 Ų) but salt form alters H-bond donor count (HCl salt: 4 donors vs free base: 3 donors) |
| Conditions | Computed properties derived from PubChem (XLogP3, Cactvs TPSA) and Chemsrc (predicted density) |
Why This Matters
The XLogP3 of −0.8 and TPSA of 65.5 Ų provide a quantifiable ADME benchmark that allows researchers to predict passive permeability and CNS exposure potential; substituting a positional isomer without equivalent profiling data introduces unquantified risk in drug candidate progression.
- [1] PubChem. (2025). 3-(Piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CID 136041637. Computed Properties: XLogP3 = −0.8; TPSA = 65.5 Ų. View Source
- [2] CIRS Group / HGT. (n.d.). 1-(3-Chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 1105212-55-2). Chemical Structure and Properties. View Source
